2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide
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Description
2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C29H33N7O4S and its molecular weight is 575.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Derivatives
Research has explored the synthesis of various derivatives similar to the compound , focusing on the creation of novel structures with potential antimicrobial and anticancer activities. For example, studies on the synthesis of new pyrazoline and pyrazole derivatives, as well as [1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, have demonstrated antimicrobial activity against a range of bacterial and fungal strains (Hassan, 2013; El‐Kazak & Ibrahim, 2013).
Antimicrobial and Antifungal Activity
Several studies have demonstrated the antimicrobial and antifungal efficacy of compounds within this chemical class, highlighting their potential as therapeutic agents. These studies include the creation of thiophene-based heterocycles and [1,2,4]triazoloquinazolines with significant activity against various pathogens (Mabkhot et al., 2016).
Binding Activity to Receptors
Compounds similar to the one have been investigated for their binding activity to biological receptors, such as the benzodiazepine receptor. This suggests potential applications in neuroscience and pharmacology, demonstrating the broad interest in such molecules for therapeutic uses (Francis et al., 1991).
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N7O4S/c1-7-25(28(37)30-19-9-8-10-20(14-19)38-4)41-29-31-22-16-24(40-6)23(39-5)15-21(22)27-32-26(34-36(27)29)11-12-35-18(3)13-17(2)33-35/h8-10,13-16,25H,7,11-12H2,1-6H3,(H,30,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNXVYRETRWXFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N7O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.